[3-(4-Bromophenyl)-3-oxo-1-phenylpropyl]propanedinitrile
Description
[3-(4-Bromophenyl)-3-oxo-1-phenylpropyl]propanedinitrile (CAS RN: 94360-06-2) is a brominated aromatic compound featuring a propanedinitrile (malononitrile) core substituted with a 4-bromophenyl group, a phenyl group, and a ketone moiety. Its molecular formula is C₁₈H₁₃BrN₂O, with an average molar mass of 353.21 g/mol . The compound’s structure includes a central propyl chain where the 3-oxo group bridges the 4-bromophenyl and phenyl substituents, while the propanedinitrile group is attached to the terminal carbon. This arrangement confers unique electronic and steric properties, making it a candidate for applications in organic synthesis and materials science. The compound lacks stereocenters, simplifying its synthetic pathways but limiting chiral applications .
Properties
CAS No. |
94360-06-2 |
|---|---|
Molecular Formula |
C18H13BrN2O |
Molecular Weight |
353.2 g/mol |
IUPAC Name |
2-[3-(4-bromophenyl)-3-oxo-1-phenylpropyl]propanedinitrile |
InChI |
InChI=1S/C18H13BrN2O/c19-16-8-6-14(7-9-16)18(22)10-17(15(11-20)12-21)13-4-2-1-3-5-13/h1-9,15,17H,10H2 |
InChI Key |
ORVQHQURHYOVKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)Br)C(C#N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-Bromophenyl)-3-oxo-1-phenylpropyl]propanedinitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-bromobenzaldehyde with phenylacetonitrile in the presence of a base to form an intermediate, which is then further reacted with malononitrile under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
[3-(4-Bromophenyl)-3-oxo-1-phenylpropyl]propanedinitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
[3-(4-Bromophenyl)-3-oxo-1-phenylpropyl]propanedinitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of [3-(4-Bromophenyl)-3-oxo-1-phenylpropyl]propanedinitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Research Implications and Limitations
The provided evidence highlights structural parallels but lacks comparative data on reactivity, solubility, or biological activity for this compound. Further studies could explore:
- Synthetic Utility : The compound’s nitrile groups may serve as precursors for heterocycle synthesis (e.g., tetrazoles) .
- Biological Screening : Testing against inflammation or other targets, as seen in coumarin derivatives .
- Material Science : Electronic properties could be compared with chlorinated analogs for optoelectronic applications .
Biological Activity
[3-(4-Bromophenyl)-3-oxo-1-phenylpropyl]propanedinitrile, also known by its CAS number 94360-06-2, is a synthetic compound with potential biological activities that have garnered interest in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, efficacy in various assays, and relevant case studies.
The molecular formula of this compound is C18H13BrN2O, with a molecular weight of approximately 353.21 g/mol. The compound features a bromophenyl group and a phenylpropyl moiety, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C18H13BrN2O |
| Molecular Weight | 353.21 g/mol |
| CAS Number | 94360-06-2 |
| LogP | 4.469 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cancer pathways. Preliminary studies suggest that this compound may inhibit key signaling pathways associated with tumor growth and angiogenesis.
Anticancer Activity
Recent research has indicated that this compound exhibits significant anticancer properties. In vitro assays have demonstrated its ability to induce apoptosis in cancer cell lines, such as HT-29 (colon cancer) and COLO-205 (colorectal cancer). The compound's IC50 values against these cell lines were reported as follows:
| Cell Line | IC50 (μM) |
|---|---|
| HT-29 | 3.38 |
| COLO-205 | 10.55 |
These results indicate that the compound possesses potent cytotoxic effects comparable to established anticancer agents.
VEGFR-2 Inhibition
One of the critical mechanisms through which this compound exerts its effects is through the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a pivotal player in angiogenesis. The compound demonstrated an IC50 value of 0.014 μM in inhibiting VEGFR-2 kinase activity, showcasing its potential as a therapeutic agent in targeting tumor vasculature .
Case Studies
Several studies have investigated the efficacy of this compound in preclinical models:
- Study on Apoptosis Induction : A study focused on the apoptotic effects of the compound revealed that it significantly increased the percentage of apoptotic cells in treated groups compared to controls. Flow cytometry analysis confirmed cell cycle arrest at the G1 and G2/M phases, indicating a disruption in cell proliferation.
- Molecular Docking Studies : Computational studies using molecular docking simulations have identified key interactions between this compound and amino acids within the active site of VEGFR-2, further supporting its role as an inhibitor .
Q & A
Q. What synthetic methodologies are recommended for preparing [3-(4-Bromophenyl)-3-oxo-1-phenylpropyl]propanedinitrile?
A multi-step approach involving condensation reactions between 4-bromophenyl ketones and nitrile-containing precursors is commonly employed. For example, highlights the use of Knoevenagel condensation to introduce the nitrile group, followed by alkylation or acylation to install the bromophenyl and phenyl substituents. Key steps include:
- Step 1 : Condensation of 4-bromoacetophenone with malononitrile under basic conditions to form the β-ketonitrile intermediate.
- Step 2 : Alkylation with a benzyl halide derivative to introduce the phenylpropyl chain. Reaction conditions (temperature, solvent, catalysts) must be optimized to minimize side products, as noted in .
Q. What spectroscopic techniques are critical for characterizing this compound?
A combination of FT-IR , NMR (¹H, ¹³C, and heteronuclear 2D experiments), and UV-Vis spectroscopy is essential. emphasizes the use of:
- FT-IR to confirm nitrile (C≡N, ~2200 cm⁻¹) and ketone (C=O, ~1700 cm⁻¹) functional groups.
- ¹H NMR to resolve stereochemistry (e.g., coupling constants for propyl chain protons).
- ¹³C NMR to distinguish between aromatic carbons and nitrile/ketone carbons. Advanced techniques like HSQC and HMBC are recommended for unambiguous structural assignment .
Q. How is the purity of the compound validated during synthesis?
High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is used to assess purity. suggests coupling HPLC with mass spectrometry (LC-MS) to detect trace impurities. For crystalline batches, melting point analysis and X-ray diffraction (see Advanced Questions) provide additional validation .
Advanced Research Questions
Q. How can computational methods resolve contradictions in spectroscopic data?
Discrepancies between experimental and predicted spectra (e.g., NMR chemical shifts) can be addressed using Density Functional Theory (DFT) . demonstrates that B3LYP/6-311++G(d,p) calculations accurately predict ¹H and ¹³C chemical shifts. For reactive sites, Fukui indices and Localized Orbital Locator (LOL) analyses identify nucleophilic/electrophilic regions, aiding in mechanistic studies .
Q. What strategies optimize reaction conditions for high-yield synthesis?
A Design of Experiments (DoE) approach is critical. For example, and recommend:
- Screening solvents (e.g., DMF vs. THF) to improve nitrile group stability.
- Testing catalysts (e.g., piperidine vs. DBU) in condensation steps.
- Using response surface methodology to balance temperature and reaction time. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is essential for isolating the target compound .
Q. How is the crystal structure determined, and what insights does it provide?
Single-crystal X-ray diffraction with SHELXL ( ) is the gold standard. For example, reports a triclinic crystal system (space group P1) with unit cell parameters (a = 7.147 Å, b = 12.501 Å). Key findings include:
Q. How can derivatives be designed to enhance biological activity?
Structural analogs in and provide a framework:
- Replace the 4-bromophenyl group with electron-withdrawing substituents (e.g., -NO₂) to modulate electronic properties.
- Introduce heterocyclic moieties (e.g., thiophene) to improve solubility and binding affinity ( ). Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases) can prioritize derivatives for synthesis .
Q. What experimental and computational approaches validate structure-property relationships?
Combine DFT-calculated electrostatic potential maps () with Hammett σ constants to predict substituent effects on reactivity. Experimentally, kinetic studies (e.g., monitoring nitrile hydrolysis rates) correlate with computed activation energies. highlights such synergies in related nitrile-containing compounds .
Q. How are byproducts characterized, and their formation mitigated?
LC-MS/MS identifies common byproducts (e.g., dehalogenated or oxidized species). attributes byproduct formation to:
- Overalkylation : Add stoichiometric control via syringe pumps.
- Nitrile hydrolysis : Use anhydrous conditions and molecular sieves. Mechanistic studies (e.g., deuterium labeling) clarify pathways for byproduct suppression .
Q. What advanced techniques resolve ambiguities in stereochemical assignments?
Vibrational Circular Dichroism (VCD) and NOESY experiments are indispensable. For example, used NOESY cross-peaks to confirm the cis arrangement of phenyl and bromophenyl groups. Time-Dependent DFT (TDDFT) simulations of electronic circular dichroism (ECD) spectra further validate configurations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
